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molecular formula C27H33ClN4O3 B8429623 2-(3-Chlorophenyl)-N-(1-methylethyl)-4-oxo-6-[3-(1-piperidinyl)propoxy]-3(4H)-quinazolineacetamide

2-(3-Chlorophenyl)-N-(1-methylethyl)-4-oxo-6-[3-(1-piperidinyl)propoxy]-3(4H)-quinazolineacetamide

Cat. No. B8429623
M. Wt: 497.0 g/mol
InChI Key: MOMPUOVKLQCIDO-UHFFFAOYSA-N
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Patent
US07807686B2

Procedure details

A mixture of 2-amino-N-(isopropylcarbamoylmethyl)-5-(3-piperidin-1-ylpropoxy)benzamide (INTERMEDIATE VII.1) (1.40 g, 3.72 mmol) and ethyl 3-chlorobenzimidate*HCl (INTERMEDIATE III.1) (2.46 g, 11.16 mmol) in anhydrous ethanol (20 mL) was heated to 80° C. in a sealed pressure tube for 16 h. This was then cooled and concentrated in vacuo. The crude residue was partitioned between dichloromethane:2-propanol (3:1 [v/v], 80 mL) and water (50 mL) and the aqueous extracted with additional dichloromethane:2-propanol (3:1 [v/v], 3×80 mL). The combined organics were dried (MgSO4), filtered and concentrated in vacuo. The amber oil thus obtained was purified by chromatography on silica gel with dichloromethane:methanol:NH4OH (aq.) (170:29:1, v/v) as eluent to afford a sticky light yellow solid (1.74 g). This was further purified by recrystallization from ethanol:hexane to afford a white solid (410 mg, 0.82 mmol, 22%). A second crop was obtained as follows: the filtrate was concentrated in vacuo and the crude oil partitioned between 1N HCl (aq.) (20 mL) and ethyl acetate (10 mL) and washed with additional ethyl acetate (10 mL). The aqueous phase was basified with 3N NaOH (aq.) to give a white precipitate which was collected by filtration and washed with cold water. The residue was recrystallized from 90% ethanol (aq.) giving additional product as a white solid (254 mg, 0.52 mmol, 14%). Both batches were combined to afford 2-[2-(3-chlorophenyl)-4-oxo-6-(3-piperidin-1-ylpropoxy)-4H-quinazolin-3-yl]-N-isopropylacetamide (664 mg, 1.34 mmol, 36%). 2-[2-(3-Chlorophenyl)-4-oxo-6-(3-piperidin-1-ylpropoxy)-4H-quinazolin-3-yl]-N-isopropylacetamide was treated with 4N HCl in methanol (4 mL, prepared by the addition of AcCl (4 mmol) to methanol (10 mL) dropwise at 0° C.) and concentrated in vacuo. The resultant crystalline white solid was triturated with cold diethyl ether, collected by filtration and dried in vacuo giving 2-[2-(3-chlorophenyl)-4-oxo-6-(3-piperidin-1-ylpropoxy)-4H-quinazolin-3-yl]-N-isopropylacetamide hydrochloride (EXAMPLE 3a) (743 mg, 1.39 mmol, 37%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
4 mmol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2[N:17]([CH2:18][C:19]([NH:21][CH:22]([CH3:24])[CH3:23])=[O:20])[C:16](=[O:25])[C:15]3[C:10](=[CH:11][CH:12]=[C:13]([O:26][CH2:27][CH2:28][CH2:29][N:30]4[CH2:35][CH2:34][CH2:33][CH2:32][CH2:31]4)[CH:14]=3)[N:9]=2)[CH:5]=[CH:6][CH:7]=1.Cl.C(Cl)(C)=O>CO>[ClH:1].[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2[N:17]([CH2:18][C:19]([NH:21][CH:22]([CH3:23])[CH3:24])=[O:20])[C:16](=[O:25])[C:15]3[C:10](=[CH:11][CH:12]=[C:13]([O:26][CH2:27][CH2:28][CH2:29][N:30]4[CH2:35][CH2:34][CH2:33][CH2:32][CH2:31]4)[CH:14]=3)[N:9]=2)[CH:5]=[CH:6][CH:7]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1)C1=NC2=CC=C(C=C2C(N1CC(=O)NC(C)C)=O)OCCCN1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4 mmol
Type
reactant
Smiles
C(=O)(C)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resultant crystalline white solid was triturated with cold diethyl ether
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC=1C=C(C=CC1)C1=NC2=CC=C(C=C2C(N1CC(=O)NC(C)C)=O)OCCCN1CCCCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.39 mmol
AMOUNT: MASS 743 mg
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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